molecular formula C10H10BrN B2690580 5-bromo-7-ethyl-1H-indole CAS No. 467451-94-1

5-bromo-7-ethyl-1H-indole

Cat. No. B2690580
CAS RN: 467451-94-1
M. Wt: 224.101
InChI Key: SJJDMAUWJKZIJL-UHFFFAOYSA-N
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Description

5-bromo-7-ethyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives, including 5-bromo-7-ethyl-1H-indole, often involves the use of a straightforward synthetic approach . For example, the total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields .


Molecular Structure Analysis

The molecular formula of 5-bromo-7-ethyl-1H-indole is C10H10BrN . The average mass is 196.044 Da and the monoisotopic mass is 194.968353 Da .


Chemical Reactions Analysis

The chemical reactions involving 5-bromo-7-ethyl-1H-indole are complex and can involve various steps. For instance, one method involves reacting the compound with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .


Physical And Chemical Properties Analysis

5-bromo-7-ethyl-1H-indole is a compound with a molecular weight of 196.044 . It is a derivative of indole, which is physically crystalline and colorless in nature with specific odors .

Safety and Hazards

The safety data sheet for 5-bromo-7-ethyl-1H-indole indicates that it is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Indole derivatives, including 5-bromo-7-ethyl-1H-indole, have shown potential in various areas of research. They have been found to exhibit various biologically vital properties, and owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Future research may focus on exploring these properties further and developing new synthesis methods.

properties

IUPAC Name

5-bromo-7-ethyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJDMAUWJKZIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7-ethyl-1H-indole

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-7-ethyl-1H-indole-2,3-dione (36.g, 144 mmol) in tetrahydrofuran (120 mL) at room temperature was dropped a 2.0 M solution of lithium borohydride in tetrahydrofuran. The reaction mixture was stirred at 90° C. (oil bath) for 5 hours. After cooling down to room temperature, it was quenched with 5% hydrochloric acid solution until the excess lithium borohydride was destroyed. To the mixture was added saturated sodium bicarbonate solution (300 mL) and extracted with ethyl acetate. Extracts were dried over magnesium sulfate and concentrated under reduced pressure to give the crude product of 5-bromo-7-ethyl-1H-indole, which went to next reaction without further purification.
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